molecular formula C10H14BrNO B8634997 (3-Bromo-4-methoxy-benzyl)-dimethylamine CAS No. 774-82-3

(3-Bromo-4-methoxy-benzyl)-dimethylamine

Cat. No. B8634997
M. Wt: 244.13 g/mol
InChI Key: CXKNKSIXOWIZTJ-UHFFFAOYSA-N
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Patent
US08030499B2

Procedure details

To a solution of 10.0 g of 3-bromo-4-methoxy benzaldehyde in MeOH (155 ml) was added an aqueous solution of 50% dimethylamine (2.52 ml) and the reaction mixture was stirred at room temperature for 30 minutes. Thereafter, to the solution was added 4.38 g of sodium cyanoborohydride, the reaction mixture was stirred for 15 hours under the same temperature condition, and the reaction solution was concentrated under reduced pressure. Water was added to the residue and extracted with CHCl3; the organic layer was washed with saturated brine and dried over MgSO4, then, the drying agent was separated by filtration and the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (silicagel 60; mobile phase: EtOAc/hexane=1/1, then, MeOH/CHCl3=1/9; v/v) to obtain 2.20 g of the title compound (colorless oil).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.[CH3:12][NH:13][CH3:14].C([BH3-])#N.[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][N:13]([CH3:14])[CH3:12])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
2.52 mL
Type
reactant
Smiles
CNC
Name
Quantity
155 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.38 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 hours under the same temperature condition
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the drying agent was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (silicagel 60

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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